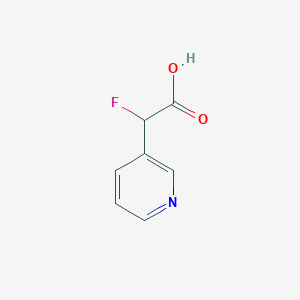![molecular formula C8H12ClN3O2 B13317565 {3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13317565.png)
{3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is a chemical compound with the molecular formula C₈H₁₂ClN₃O₂ and a molecular weight of 217.65 g/mol . This compound is characterized by the presence of an oxetane ring, a pyrazole ring, and a methanol group, making it a unique structure in the field of organic chemistry.
Preparation Methods
The synthesis of {3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol involves multiple steps. One common synthetic route includes the reaction of 3-amino-4-chloro-1H-pyrazole with an oxetane derivative under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
{3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxetane and pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole ring.
Scientific Research Applications
{3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
{3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol can be compared with other similar compounds, such as:
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds also contain a pyrazole ring and are studied for their anticancer properties.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12ClN3O2 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
[3-[(3-amino-4-chloropyrazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C8H12ClN3O2/c9-6-1-12(11-7(6)10)2-8(3-13)4-14-5-8/h1,13H,2-5H2,(H2,10,11) |
InChI Key |
ALZLAAXJHJIFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN2C=C(C(=N2)N)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Methylsulfanyl)phenyl]propan-2-amine](/img/structure/B13317490.png)
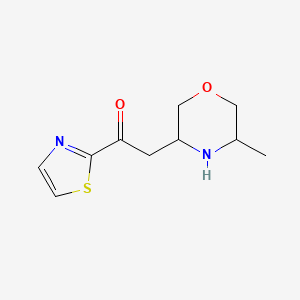
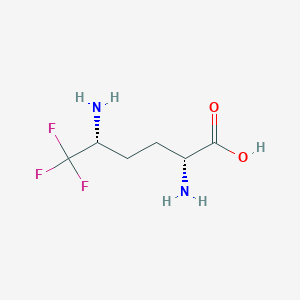
![2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13317505.png)
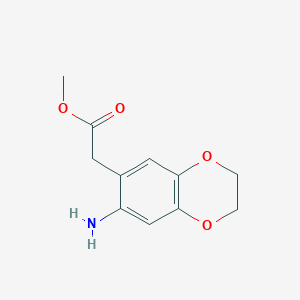
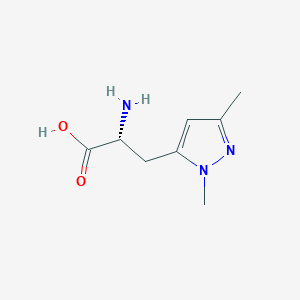
![4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine](/img/structure/B13317528.png)
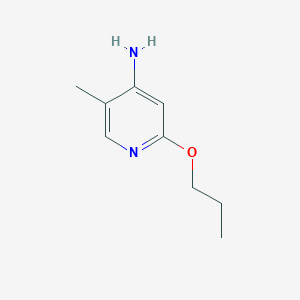
![5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13317536.png)

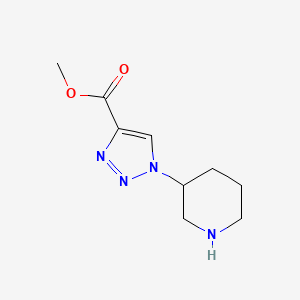
![Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-](/img/structure/B13317559.png)
